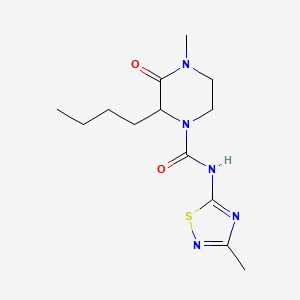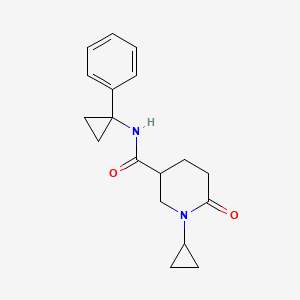![molecular formula C20H26N2O4S B3974186 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE](/img/structure/B3974186.png)
2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE
Descripción general
Descripción
2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of ethoxyphenyl and ethylphenyl groups attached to a methanesulfonamido-propanamide backbone.
Métodos De Preparación
The synthesis of 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-ethoxyphenylamine and 2-ethylphenylamine, which are then reacted with methanesulfonyl chloride to form the corresponding sulfonamides. These sulfonamides are subsequently coupled with propanamide derivatives under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or amide groups, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can be useful in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
2-[N-(4-ETHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE can be compared with other similar compounds, such as:
N-(4-ETHOXYPHENYL)-N-(2-ETHYLPHENYL)PROPANAMIDE: This compound lacks the methanesulfonamido group, which may result in different chemical and biological properties.
2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-(2-ETHYLPHENYL)PROPANAMIDE: The presence of a methoxy group instead of an ethoxy group can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-5-16-9-7-8-10-19(16)21-20(23)15(3)22(27(4,24)25)17-11-13-18(14-12-17)26-6-2/h7-15H,5-6H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHRUYAECSYQKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)OCC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-CHLORO-N-[2-(PIPERIDIN-1-YL)CYCLOHEXYL]BENZENE-1-SULFONAMIDE](/img/structure/B3974104.png)
![2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)(methyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3974109.png)




![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3974131.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-pyrazinyl)ethanamine](/img/structure/B3974143.png)
![1-[1-(3-methoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974151.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propan-1-amine](/img/structure/B3974158.png)
![4-[1-(2-methoxybenzoyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3974165.png)
![1-[1-(4-ethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3974179.png)
![(3-Chlorophenyl)-[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methanone;oxalic acid](/img/structure/B3974180.png)
![4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3974184.png)
